Oxychlororaphine is a phenazine pigment, a class of nitrogen-containing heterocyclic compounds with a distinctive yellow color. [] It's primarily produced by the bacterium Pseudomonas chlororaphis, though other species like Pseudomonas aeruginosa Mac 436 can synthesize it alongside other phenazine pigments like pyocyanine and phenazine-1-carboxylic acid. [, , ] The pigment's presence serves as a key identifying characteristic for these bacterial species. [, ]
Phenazine-1-carboxamide is classified as a phenazine derivative, which includes various compounds that exhibit biological activity. Its primary sources are specific strains of Pseudomonas, which are known for their ability to produce phenazine compounds as secondary metabolites. The biosynthesis of phenazine-1-carboxamide involves complex genetic pathways that include multiple operons and genes responsible for its synthesis from precursor compounds like phenazine-1-carboxylic acid.
The synthesis of phenazine-1-carboxamide is intricately linked to the metabolic pathways in Pseudomonas species. The key genes involved in its biosynthesis include the phzABCDEFG gene cluster, which encodes enzymes necessary for converting simple precursors into complex phenazine structures.
Phenazine-1-carboxamide has a molecular formula of C13H10N2O and a molecular weight of approximately 226.24 g/mol. Its structure features a central phenazine core with a carboxamide functional group attached at one position, contributing to its biological properties.
Phenazine-1-carboxamide participates in various chemical reactions typical of amides and heterocycles. Notably, it can undergo:
The mechanism of action of phenazine-1-carboxamide primarily involves its role as an antimicrobial agent. It exhibits strong antagonistic activity against fungal phytopathogens, making it valuable in agricultural applications.
Phenazine-1-carboxamide disrupts cellular processes in target organisms through:
Phenazine-1-carboxamide exhibits several notable physical and chemical properties:
Phenazine-1-carboxamide has several scientific applications due to its biological activity:
The phz operon (phzABCDEFG) constitutes the conserved core for phenazine biosynthesis across diverse bacterial genera. This cluster converts chorismate (derived from the shikimate pathway) into the common precursor phenazine-1-carboxylic acid (PCA). In Pseudomonas chlororaphis, the operon is typically chromosomal and organized as a single transcriptional unit. Horizontal gene transfer (HGT) significantly influences the distribution of phenazine biosynthesis capabilities. Comparative genomics reveals that phzF (encoding a dimeric enzyme critical for the dimerization of dihydroanthranilate intermediates) serves as a reliable phylogenetic marker for HGT events. For instance, Burkholderia and Pectobacterium species possess phzF homologs with high sequence similarity to those in pseudomonads, suggesting cross-generational transfer. Soil metagenomic studies confirm that agricultural rhizospheres harbor diverse phzF-containing bacteria, indicating ecological selection for phenazine producers [1] [7].
Table 1: Core Genes in the phz Operon and Their Functions
Gene | Function | Product |
---|---|---|
phzA/B | Encode isomerases converting DHHA to tricyclic phenazine-1,6-dicarboxylic acid | Isomerase enzymes |
phzC | Catalyzes the condensation of two molecules of chorismic acid | Anthranilate synthase component |
phzD | Converts chorismate to isochorismate | Isochorismatase |
phzE | Transforms isochorismate to trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA) | Aminodeoxyisochorismate synthase |
phzF | Dimerizes DHHA precursors into phenazine scaffolds | Dihydrophenazine-1,6-dicarboxylate synthase |
phzG | Oxidizes dihydrophenazines to PCA | Flavin-dependent oxidase |
Phenazine-1-carboxamide (PCN) biosynthesis requires the enzymatic conversion of PCA via the glutamine amidotransferase PhzH. This enzyme replaces the C1-carboxyl group of PCA with a carboxamide moiety, using glutamine as an amide donor. In P. chlororaphis strains (e.g., HT66, PCL1391), phzH is situated adjacent to the phz operon and is co-transcribed with core phenazine genes. Knockout experiments demonstrate that ΔphzH mutants accumulate PCA instead of PCN, confirming phzH's indispensable role. Notably, some Pseudomonas subspecies (e.g., P. chlororaphis subsp. piscium) possess alternative modification genes like phzO, which hydroxylates PCA to 2-hydroxyphenazine (2-OH-PHZ). Metabolic engineering of strain Lzh-T5 illustrates this specificity: knockout of phzO combined with overexpression of phzF redirects flux toward PCA instead of 2-OH-PHZ or PCN [1] [5] [8].
PCN biosynthesis is tightly controlled by a hierarchical regulatory network involving repressors, two-component systems, and quorum sensing:
Table 2: Regulatory Genes and Their Impact on PCN Biosynthesis
Gene/System | Function | Effect of Deletion on PCN Yield | Target Genes |
---|---|---|---|
psrA | Transcriptional repressor of QS genes | 1.66-fold increase | phzI, phzR |
rpeA/rpeB | Two-component repressor system | 3.06-fold increase | phz operon, pip |
phzI/phzR | AHL synthase/LuxR-type activator | Abolishes PCN production | phzABCDEFG, phzH |
gacS/gacA | Global regulatory system | Eliminates PCN | rpoS, psrA, phzI/R |
Quorum Sensing (QS): The phzI/phzR system is the primary QS mechanism driving PCN production. PhzI synthesizes N-acyl-homoserine lactones (AHLs), primarily N-(3-hydroxyhexanoyl)-L-HSL (3-OH-C6-HSL) and N-(3-hydroxyoctanoyl)-L-HSL (3-OH-C8-HSL). At threshold concentrations, AHLs bind PhzR, which then activates phz operon transcription. In P. chlororaphis subsp. chlororaphis JCM 2778T and subsp. piscium DSM 21509T, phzI knockout abolishes PCN and PCA production, confirming the system's essential role [2] [8].
Global Regulators:
Transcriptional Enhancement: The phzA-phzR intergenic region contains an 18-bp inverted repeat (phz box) essential for PhzR-AHL binding. Disruption of this element eliminates phz operon activation, confirming its role as a QS-responsive promoter [3].
The outlined regulatory architecture demonstrates the integration of environmental cues (via GacS/GacA), cell density (via PhzI/R), and genetic repressors (PsrA, RpeA/B) to optimize PCN production for ecological advantage.
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